

Spectroscopic Characterization of 3-Bromo-N-methyl-N-boc-propylamine: A Technical Guide

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Compound of Interest

Compound Name:	3-Bromo-N-methyl-N-boc-propylamine
Cat. No.:	B564777

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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for **3-Bromo-N-methyl-N-boc-propylamine**, a key intermediate in pharmaceutical synthesis. The document details the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral features, underpinned by fundamental principles of spectroscopic analysis and supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the characterization of N-Boc protected amino compounds.

Introduction

3-Bromo-N-methyl-N-boc-propylamine, with the CAS number 828272-19-1, is a valuable bifunctional molecule utilized in organic synthesis.^{[1][2][3]} Its structure incorporates a terminal bromine atom, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a propyl chain. This combination of features makes it a versatile building block for the introduction of a protected aminopropyl moiety in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of **3-Bromo-N-methyl-N-boc-propylamine** after synthesis. This guide provides an in-depth analysis of its expected spectroscopic signature across various analytical techniques.

Molecular Structure and Key Features

The structure of **3-Bromo-N-methyl-N-boc-propylamine** is fundamental to understanding its spectroscopic properties. The molecule can be systematically named as tert-butyl (3-bromopropyl)(methyl)carbamate.[\[2\]](#)[\[3\]](#)

Molecular Formula: C₉H₁₈BrNO₂[\[1\]](#)[\[2\]](#)[\[4\]](#)

Molecular Weight: 252.15 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The key structural features that will influence the spectroscopic data are:

- N-Boc group: The tert-butyl group will produce a characteristic strong singlet in the ¹H NMR and distinct signals in the ¹³C NMR. The carbonyl group will have a prominent absorption in the IR spectrum.
- Propyl chain: The three methylene groups (-CH₂-) will exhibit distinct signals in both ¹H and ¹³C NMR spectra due to their different chemical environments.
- N-methyl group: This will give rise to a singlet in the ¹H NMR and a signal in the upfield region of the ¹³C NMR spectrum.
- Terminal Bromine: The electronegative bromine atom will deshield the adjacent methylene group, causing a downfield shift in its NMR signals.

Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of NMR data.

Caption: Molecular structure of **3-Bromo-N-methyl-N-boc-propylamine** with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.44	Triplet (t)	2H	H-3
3.35	Triplet (t)	2H	H-1
2.88	Singlet (s)	3H	H-4
2.05	Quintet (p)	2H	H-2
1.46	Singlet (s)	9H	H-6, H-7, H-8

Interpretation of the ^1H NMR Spectrum

- H-3 ($\delta \sim 3.44$ ppm): The methylene protons adjacent to the electronegative bromine atom are expected to be the most deshielded of the propyl chain protons, appearing as a triplet due to coupling with the H-2 protons.
- H-1 ($\delta \sim 3.35$ ppm): The methylene protons attached to the nitrogen atom are also deshielded, appearing as a triplet due to coupling with the H-2 protons. The electron-withdrawing effect of the Boc group influences this shift.
- H-4 ($\delta \sim 2.88$ ppm): The methyl protons on the nitrogen atom appear as a sharp singlet as there are no adjacent protons for coupling.
- H-2 ($\delta \sim 2.05$ ppm): The central methylene protons of the propyl chain are coupled to both H-1 and H-3 protons (four neighboring protons). This should theoretically result in a quintet. This chemical shift is further upfield compared to H-1 and H-3 as it is further from the electronegative atoms.
- H-6, H-7, H-8 ($\delta \sim 1.46$ ppm): The nine protons of the tert-butyl group are chemically equivalent and show a strong singlet. This is a characteristic signal for a Boc-protecting group.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
155.8	C-5 (C=O)
79.5	C-6
49.5	C-1
35.2	C-4
32.6	C-2
30.8	C-3
28.4	C-7, C-8, C-9

Interpretation of the ^{13}C NMR Spectrum

- C-5 ($\delta \sim 155.8$ ppm): The carbonyl carbon of the Boc group is significantly deshielded and appears far downfield.
- C-6 ($\delta \sim 79.5$ ppm): The quaternary carbon of the tert-butyl group appears in the typical range for such carbons attached to an oxygen atom.
- C-1 ($\delta \sim 49.5$ ppm): The carbon atom attached to the nitrogen is deshielded by the nitrogen and the Boc group.
- C-4 ($\delta \sim 35.2$ ppm): The N-methyl carbon appears in the upfield region.
- C-2 ($\delta \sim 32.6$ ppm): The central carbon of the propyl chain.

- C-3 (δ ~30.8 ppm): The carbon atom bonded to the bromine atom is deshielded, though the effect is less pronounced than for protons.
- C-7, C-8, C-9 (δ ~28.4 ppm): The three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2850	Strong	C-H stretching (alkyl)
1695	Strong	C=O stretching (carbamate)
1365	Medium	C-H bending (tert-butyl)
1160	Strong	C-N stretching
650	Medium	C-Br stretching

Interpretation of the IR Spectrum

- C-H Stretching (2975-2850 cm⁻¹): Strong absorptions in this region are characteristic of C-H bonds in the alkyl portions of the molecule (propyl, methyl, and tert-butyl groups).
- C=O Stretching (1695 cm⁻¹): A strong, sharp peak around this wavenumber is a definitive indication of the carbonyl group in the Boc-protecting group.
- C-H Bending (1365 cm⁻¹): A medium intensity peak characteristic of the bending vibration of the tert-butyl group.
- C-N Stretching (1160 cm⁻¹): A strong band corresponding to the stretching of the C-N bond of the carbamate.

- C-Br Stretching (650 cm^{-1}): A medium intensity absorption in the fingerprint region is expected for the C-Br bond.

Mass Spectrometry (MS)

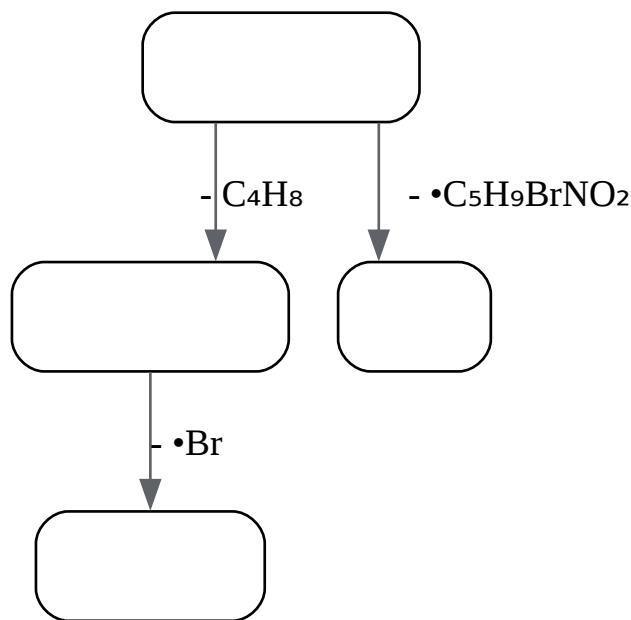
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
251/253	$[\text{M}]^+$, Molecular ion peak (presence of Br isotopes)
195/197	$[\text{M} - \text{C}_4\text{H}_8]^+$, Loss of isobutylene
152	$[\text{M} - \text{Br} - \text{C}_4\text{H}_9]^+$
57	$[\text{C}_4\text{H}_9]^+$, tert-butyl cation (base peak)

Interpretation of the Mass Spectrum

- Molecular Ion Peak ($[\text{M}]^+$, m/z 251/253): The presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
- Loss of Isobutylene ($[\text{M} - \text{C}_4\text{H}_8]^+$, m/z 195/197): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene from the tert-butyl group. This will also show the isotopic pattern of bromine.
- $[\text{M} - \text{Br} - \text{C}_4\text{H}_9]^+$ (m/z 152): Fragmentation involving the loss of a bromine radical and the tert-butyl group.
- tert-butyl cation ($[\text{C}_4\text{H}_9]^+$, m/z 57): The formation of the stable tert-butyl cation is highly favorable, and this peak is often the base peak (most intense peak) in the EI-MS of Boc-protected compounds.



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Caption: Proposed key fragmentation pathways for **3-Bromo-N-methyl-N-boc-propylamine** in Mass Spectrometry.

Experimental Protocols

Synthesis of 3-Bromo-N-methyl-N-boc-propylamine

A common synthetic route involves the protection of 3-bromo-N-methylpropan-1-amine with di-tert-butyl dicarbonate (Boc_2O).

- Step 1: Dissolve 3-bromo-N-methylpropan-1-amine hydrobromide in a suitable solvent such as dichloromethane (DCM).
- Step 2: Add a base, for example, triethylamine (Et_3N), to neutralize the hydrobromide salt.
- Step 3: Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at $0\text{ }^\circ\text{C}$.
- Step 4: Allow the reaction to warm to room temperature and stir overnight.
- Step 5: Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

- Step 6: Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.
- Step 7: Purify the crude product by column chromatography on silica gel to obtain the pure **3-Bromo-N-methyl-N-boc-propylamine**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl_3) containing 0.03% TMS as an internal standard.
- IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr).
- Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer with an electron ionization (EI) source.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of **3-Bromo-N-methyl-N-boc-propylamine**. The combination of ^1H NMR, ^{13}C NMR, IR, and MS allows for unambiguous confirmation of the structure and an assessment of purity. This comprehensive analysis serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring the quality and reliability of their research and development efforts.

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